Product packaging for Isopropyl 5-iodo-2-methoxybenzoate(Cat. No.:)

Isopropyl 5-iodo-2-methoxybenzoate

Cat. No.: B8587715
M. Wt: 320.12 g/mol
InChI Key: MIRSELVIQVZQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-iodo-2-methoxybenzoate is a chemical compound for research and industrial applications. This ester is primarily valued as a versatile synthetic intermediate and building block in organic chemistry. Its molecular structure, featuring an iodine atom and a methoxy group on the aromatic ring, makes it a candidate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental for constructing complex biaryl systems. Research on closely related compounds, specifically N-isopropyl-5-methoxy-2-iodobenzamides, has demonstrated their high efficacy as organocatalysts for the oxidation of benzylic and aliphatic alcohols to carbonyl compounds under mild, environmentally benign conditions . These studies highlight that an electron-donating group, like a methoxy substituent at the 5-position relative to the iodine, significantly enhances the catalytic reactivity of the iodobenzene core by facilitating the generation of the active hypervalent iodine (III) species . This suggests that this compound itself could serve as a key precursor in the development of novel non-metallic catalysts or as a model compound for studying reaction mechanisms in green chemistry. Furthermore, its structure indicates potential use in the synthesis of more complex molecules, such as ligands for metal-organic frameworks (MOFs) or active pharmaceutical ingredients (APIs) . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13IO3 B8587715 Isopropyl 5-iodo-2-methoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

propan-2-yl 5-iodo-2-methoxybenzoate

InChI

InChI=1S/C11H13IO3/c1-7(2)15-11(13)9-6-8(12)4-5-10(9)14-3/h4-7H,1-3H3

InChI Key

MIRSELVIQVZQHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)I)OC

Origin of Product

United States

Synthetic Methodologies for Isopropyl 5 Iodo 2 Methoxybenzoate

Direct Aromatic Iodination Strategies

Direct iodination involves the introduction of an iodine atom onto the aromatic ring of a precursor molecule, such as Isopropyl 2-methoxybenzoate (B1232891). The methoxy (B1213986) group (-OCH₃) at the C2 position is a strongly activating, ortho-para directing group, while the isopropyl ester group (-COOCH(CH₃)₂) at C1 is a deactivating, meta-directing group. Given the electronic nature of the methoxy group, electrophilic substitution is strongly favored at the position para to it, which is the C5 position, leading to the desired product.

Electrophilic iodination is a common method for introducing iodine onto electron-rich aromatic rings. researchgate.net This process utilizes an electrophilic iodine species (I⁺) that attacks the aromatic ring. Various reagents and systems have been developed to generate this reactive species under controlled conditions.

For a substrate like Isopropyl 2-methoxybenzoate, the electron-donating nature of the methoxy group facilitates the reaction. msu.edu Common electrophilic iodinating agents include:

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. Its reactivity can be enhanced by using an acid catalyst, such as trifluoromethanesulfonic acid or iron(III) triflimide, which activates the NIS, making it suitable for iodinating a wide range of arenes, including anisole (B1667542) derivatives. organic-chemistry.org

1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is another effective reagent for the iodination of activated aromatic compounds. It can be used in the presence of a thiourea (B124793) or disulfide catalyst in a solvent like acetonitrile, providing high yields under mild conditions. organic-chemistry.org

Molecular Iodine (I₂): While elemental iodine itself is not highly electrophilic, its reactivity can be significantly increased by the presence of an oxidizing agent or a Lewis acid. A system of molecular iodine with sodium nitrate (B79036) in acetic acid can generate the iodinium cation (I⁺) and effectively iodinate activated rings like anisole. msu.edu

Table 1: Comparison of Electrophilic Iodination Reagents for Activated Arenes

Reagent System Typical Conditions Advantages
N-Iodosuccinimide (NIS) / Acid Catalyst Mild temperatures, various solvents High regioselectivity, suitable for sensitive substrates. organic-chemistry.org
1,3-Diiodo-5,5-dimethylhydantoin (DIH) Acetonitrile, mild conditions Efficient for a wide range of substrates, including anisoles. organic-chemistry.org
Iodine (I₂) / Oxidant (e.g., NaNO₃) Acetic acid Cost-effective, high yield for para-iodination of activated rings. msu.edu
Iodine (I₂) / Silver(I) salt Mild conditions Rapid iodination of anisoles and other electron-rich arenes. organic-chemistry.org

Oxidative iodination methods generate the electrophilic iodine species in situ from a more stable iodine source, typically iodide salts (e.g., KI) or molecular iodine (I₂), using an oxidizing agent. This approach avoids the need to handle highly reactive iodinating agents directly.

Key oxidative systems applicable to the synthesis of Isopropyl 5-iodo-2-methoxybenzoate include:

Iodine/Periodic Acid (H₅IO₆): The combination of iodine and periodic acid in the presence of an acid catalyst can effectively iodinate deactivated aromatic rings, but it is also suitable for activated systems. googleapis.com This method can produce mono-iodinated products in good yields.

Potassium Iodide/Ammonium (B1175870) Peroxodisulfate: In an aqueous methanol (B129727) solution, the combination of potassium iodide (KI) and ammonium peroxodisulfate ((NH₄)₂S₂O₈) provides an environmentally benign protocol for the iodination of activated aromatics, often yielding ortho-monoiodinated products. organic-chemistry.org

Sodium Nitrite-Catalyzed Aerobic Oxidation: An efficient and selective method involves using molecular iodine with air as the terminal oxidant, catalyzed by sodium nitrite (B80452) (NaNO₂) in an acidic aqueous medium. rsc.org This "on water" system is considered a green chemistry approach. rsc.org

Iodine/o-Iodoxybenzoic acid (IBX): The IBX/I₂ system is an effective reagent combination for the iodofunctionalization of various organic compounds, including alkenes and alkynes, and can be adapted for aromatic systems. mdpi.com

Esterification Routes for Benzoate (B1203000) Synthesis

An alternative synthetic strategy involves first preparing 5-iodo-2-methoxybenzoic acid and then converting it to the corresponding isopropyl ester. This approach separates the iodination and esterification steps, which can be advantageous for purification and optimization.

Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols under acidic catalysis. wikipedia.org In this case, 5-iodo-2-methoxybenzoic acid would be reacted with an excess of isopropanol (B130326) in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. masterorganicchemistry.com This is typically accomplished by:

Using a large excess of the alcohol (isopropanol). libretexts.org

Removing the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). wikipedia.orgmasterorganicchemistry.com The reaction is typically heated to reflux for several hours to reach completion. wikipedia.org Microwave-assisted Fischer esterification can significantly reduce reaction times. researchgate.net

Table 2: Key Parameters in Fischer Esterification

Parameter Description Common Choices/Conditions
Carboxylic Acid The starting acid to be esterified. 5-iodo-2-methoxybenzoic acid
Alcohol The nucleophile that forms the ester. Isopropanol (primary or secondary alcohols are preferred). wikipedia.org
Acid Catalyst Protonates the carbonyl oxygen, activating it for nucleophilic attack. H₂SO₄, p-TsOH, HCl. masterorganicchemistry.com
Temperature Typically refluxing conditions to increase reaction rate. 60–110 °C. wikipedia.org
Water Removal Drives the equilibrium towards the ester product. Excess alcohol, Dean-Stark trap, molecular sieves. masterorganicchemistry.combyjus.com

Transesterification is a process where the ester group of a compound is exchanged by reaction with an alcohol. For the synthesis of this compound, one could start with a different ester, such as Methyl 5-iodo-2-methoxybenzoate, and react it with isopropanol.

This reaction is also an equilibrium process and is typically catalyzed by either an acid or a base.

Acid Catalysis: Similar to Fischer esterification, an acid catalyst protonates the carbonyl group, making it susceptible to nucleophilic attack by isopropanol.

Base Catalysis: A strong base, such as an alkoxide (e.g., potassium isopropoxide), can be used. The base deprotonates the alcohol, increasing its nucleophilicity.

Transesterification can be an efficient process, particularly when driven by the removal of the more volatile alcohol byproduct (in this case, methanol). Microwave irradiation has been shown to intensify the transesterification process, leading to higher yields in significantly shorter reaction times compared to conventional heating. ui.ac.id

Multi-step Convergent and Linear Synthesis Pathways

The synthesis of this compound is most practically achieved through a linear sequence. A linear synthesis involves the sequential modification of a starting material through several steps until the final product is formed.

A plausible and common linear pathway would be:

Step 1: Iodination. Start with commercially available 2-methoxybenzoic acid and perform an electrophilic or oxidative iodination to produce 5-iodo-2-methoxybenzoic acid. This avoids potential issues with the stability of the ester group under some iodination conditions. Methods for iodinating similar benzoic acid derivatives, such as 2-methylbenzoic acid, are well-documented in patent literature, often employing iodine and an oxidizing agent like periodic acid. googleapis.comgoogle.com

Step 2: Esterification. Take the resulting 5-iodo-2-methoxybenzoic acid and perform a Fischer esterification with isopropanol to yield the final product, this compound. A procedure for converting a similar substituted iodobenzoic acid to its corresponding N-isopropyl amide involves activation with thionyl chloride followed by reaction with the amine, which is analogous to the first steps of some esterification protocols. researchgate.net

Table 3: Example of a Linear Synthesis Pathway

Step Starting Material Reaction Type Intermediate/Product
1 2-Methoxybenzoic acid Electrophilic/Oxidative Iodination 5-Iodo-2-methoxybenzoic acid
2 5-Iodo-2-methoxybenzoic acid Fischer Esterification This compound

An alternative linear route would reverse the steps: esterification first, followed by iodination. While feasible, the direct iodination of Isopropyl 2-methoxybenzoate might require more careful optimization to ensure the ester functionality remains intact during the iodination reaction. Convergent syntheses, where different fragments of the molecule are prepared separately and then combined, are generally more suited for larger, more complex molecules and are not typically necessary for a structure like this compound. syrris.jp

Optimization of Reaction Conditions and Yields

The synthesis of this compound is primarily achieved through the esterification of its parent carboxylic acid, 5-iodo-2-methoxybenzoic acid, with isopropanol. The optimization of this process is crucial for maximizing yield and purity while minimizing reaction times and by-product formation. Key parameters that are typically manipulated include temperature, catalyst choice, reaction time, and the removal of water, a by-product of the reaction.

The foundational reaction is the Fischer esterification, a classic acid-catalyzed esterification method. Research into the Fischer esterification of substituted benzoic acids, such as 5-iodo-2-methoxybenzoic acid, provides significant insights into optimizing the synthesis of its isopropyl ester.

One modern approach to enhance reaction efficiency is the use of sealed-vessel microwave conditions. academicpublishers.orgusm.my This technique allows for rapid heating of the reactants to temperatures above the boiling point of the solvent, which can significantly accelerate the reaction rate. usm.my Studies on substituted benzoic acids have demonstrated that systematically varying parameters like temperature, catalyst, and reaction time under microwave irradiation can lead to enhanced yields and shorter reaction times compared to conventional heating methods. academicpublishers.org

The choice of alcohol is a critical factor. While primary alcohols generally exhibit higher reactivity in esterification reactions, secondary alcohols like isopropanol can also be used effectively, though they may require more forcing conditions to achieve comparable yields. usm.myusm.my For instance, in the microwave-assisted synthesis of ethyl-4-fluoro-3-nitro benzoate, primary alcohols produced the highest yields, followed by secondary alcohols. usm.my

Catalysts play a pivotal role in the esterification process. Strong mineral acids, such as sulfuric acid (H₂SO₄), are common catalysts for Fischer esterification. usm.my The catalytic amount of the acid is a key variable to optimize. In some microwave-assisted methods, adding the catalyst at intervals has been shown to overcome issues related to equilibrium and improve yields. usm.myusm.my Other catalytic systems, including moisture-tolerant zirconium complexes, have also been explored for the esterification of benzoic acid derivatives, offering good to moderate yields. nih.gov

The removal of water is essential to drive the equilibrium of the Fischer esterification towards the product side. In industrial settings or advanced laboratory preparations, techniques like pervaporation can be employed to continuously remove water from the reaction mixture, leading to significantly higher conversions. For example, in the enzymatic esterification of myristic acid with isopropyl alcohol, removing water via pervaporation increased the final conversion to 97.5%. google.com

The table below summarizes key parameters and their effects on the esterification of substituted benzoic acids, which are applicable to the synthesis of this compound.

ParameterVariationEffect on Yield and Reaction RateCitation
Temperature Increased from 110°C to 150°C (Microwave)Yield increases with temperature, plateauing at higher temperatures (e.g., 130-150°C). usm.my
Catalyst Sulfuric Acid (catalytic amount)Essential for the reaction; interval addition in microwave synthesis can improve yield. usm.myusm.my
Alcohol Type Primary vs. SecondaryPrimary alcohols generally provide higher yields than secondary alcohols like isopropanol. usm.myusm.my
Reaction Time Increased up to 15 minutes (Microwave)Yield increases with time, reaching a plateau after a certain point. usm.my
Water Removal PervaporationSignificantly increases conversion by shifting the reaction equilibrium. google.com

Advanced Spectroscopic Characterization and Structural Elucidation of Isopropyl 5 Iodo 2 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For Isopropyl 5-iodo-2-methoxybenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the isopropyl and methoxy (B1213986) groups.

The aromatic region is expected to show three distinct proton signals. The proton at the C6 position (H-6), being ortho to the bulky iodine atom and the methoxy group, would likely appear as a doublet. The proton at C4 (H-4), situated between the iodine and the ester group, is expected to be a doublet of doublets due to coupling with both H-3 and H-6 (meta-coupling). The proton at C3 (H-3), adjacent to the methoxy group, should appear as a doublet.

The isopropyl group will give rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methoxy group will present as a sharp singlet for its three protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9d1HAr-H6
~7.2 - 7.3dd1HAr-H4
~6.8 - 6.9d1HAr-H3
~5.1 - 5.2sept1H-CH(CH₃)₂
~3.9s3H-OCH₃
~1.3 - 1.4d6H-CH(CH ₃)₂

Note: Predicted values are based on the analysis of similar compounds such as 2-Iodo-N-isopropyl-5-methoxybenzamide and isopropyl benzoate (B1203000).

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. Due to the lack of symmetry, all nine carbon atoms of this compound are expected to be non-equivalent, resulting in nine distinct signals.

The carbonyl carbon of the ester group is expected to have the highest chemical shift. The aromatic carbons will appear in the typical downfield region, with the carbon bearing the iodine atom (C-5) being significantly influenced by the heavy atom effect. The carbons of the isopropyl and methoxy groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O
~158C-2 (C-OCH₃)
~140C-4
~138C-6
~122C-1 (C-COOR)
~115C-3
~85C-5 (C-I)
~69-C H(CH₃)₂
~56-OCH₃
~22-CH(C H₃)₂

Note: Predicted values are based on the analysis of similar compounds such as 2-Iodo-N-isopropyl-5-methoxybenzamide and 2-iodopropane. docbrown.info

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a correlation between the aromatic protons H-3 and H-4, and between H-4 and H-6. It would also confirm the coupling between the methine and methyl protons of the isopropyl group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would link the proton signals to their corresponding carbon signals, for example, confirming the assignments of the aromatic C-H pairs (C3-H3, C4-H4, C6-H6) and the carbons and protons of the isopropyl and methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for connecting the different fragments of the molecule. For example, a correlation would be expected between the isopropyl methine proton and the carbonyl carbon, as well as between the methoxy protons and the C-2 aromatic carbon.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the ester group. The aromatic C-H and C=C stretching vibrations will also be prominent. The C-O stretching vibrations of the ester and ether linkages will appear in the fingerprint region, along with the C-I stretching vibration at a lower wavenumber.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~2980 - 2850C-H stretching (aliphatic)
~3100 - 3000C-H stretching (aromatic)
~1720C=O stretching (ester)
~1600, ~1480C=C stretching (aromatic)
~1250C-O stretching (aryl ether)
~1100C-O stretching (ester)
~600 - 500C-I stretching

Note: Predicted values are based on the analysis of similar substituted benzoates and iodo-aromatic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is influenced by the presence of chromophores, such as the benzene (B151609) ring and the carbonyl group.

This compound is expected to exhibit absorption maxima corresponding to π → π* transitions of the substituted benzene ring. The presence of the methoxy and iodo substituents, as well as the ester group, will influence the position and intensity of these absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

λmax (nm)Electronic TransitionChromophore
~210π → πBenzene ring
~250π → πBenzene ring
~290n → π*Carbonyl group

Note: Predicted values are based on the UV-Vis spectra of substituted benzoic acid derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. The exact mass of the molecular ion of this compound can be calculated and compared with the experimentally determined value to confirm its molecular formula.

The fragmentation pattern in the mass spectrum would also provide structural information. Key fragments would likely arise from the loss of the isopropyl group, the methoxy group, and the cleavage of the ester bond.

Table 5: Predicted HRMS Data for this compound

IonCalculated Exact Mass
[C₁₁H₁₃IO₃]⁺336.9858

Note: The calculated exact mass is based on the most abundant isotopes of each element.

Computational Chemistry Investigations of Isopropyl 5 Iodo 2 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into the behavior of molecules. For Isopropyl 5-iodo-2-methoxybenzoate, these calculations can elucidate the arrangement of electrons and the preferred three-dimensional structure.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying medium-sized organic molecules like this compound. DFT calculations are employed to determine the ground-state electronic structure and to find the optimized molecular geometry, which corresponds to the minimum energy arrangement of the atoms.

In a computational study of the closely related Methyl 5-iodo-2-methoxybenzoate, the M06-2X functional was utilized for geometry optimization and frequency analysis. The M06-2X functional is a high-nonlocality functional that often provides excellent results for main-group chemistry, thermochemistry, and non-covalent interactions. The 6-31G(d,p) basis set, which provides a good description of the electron distribution around the atoms, was used for these geometry optimizations. To achieve more accurate energy values, single-point energy calculations were subsequently performed using the larger TZVP (triple-zeta valence with polarization) basis set. Solvation effects, which account for the influence of a solvent on the molecule's properties, can be evaluated using continuum models like the SMD (Solvation Model based on Density) model.

For this compound, a similar computational approach would be expected to yield reliable results. The optimized geometry would provide precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's shape.

Table 1: Representative Calculated Bond Lengths and Angles for Substituted Benzoates (Illustrative)

ParameterTypical Calculated Value (DFT)
C-I Bond Length~2.10 Å
C=O Bond Length~1.21 Å
C-O (ester) Bond Length~1.34 Å
O-C (isopropyl) Bond Length~1.48 Å
C-O (methoxy) Bond Length~1.36 Å
C-C-C (ring) Angle~120°
C-C-I Angle~120°
O=C-O Angle~125°

Note: This table is illustrative and based on typical values for similar structures. Actual calculated values for this compound would require a specific DFT calculation.

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmarks and insights into molecular properties. mdpi.comnih.gov

For substituted benzoic acids and their esters, ab initio calculations have been used to investigate substituent effects on electronic properties and acid dissociation energies. rsc.org These methods can accurately predict properties such as dipole moments, polarizability, and electron density distribution, which are crucial for understanding the molecule's interactions with its environment. For this compound, ab initio calculations could be used to refine the understanding of the electronic influence of the iodo, methoxy (B1213986), and isopropyl ester groups on the aromatic ring.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds in this compound, specifically the C-O bonds of the ester and methoxy groups, gives rise to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) can be generated by systematically varying the dihedral angles of the rotatable bonds and calculating the energy at each point. The minima on the PES correspond to stable conformers, while the saddle points represent transition states for conformational changes. For this compound, the key dihedral angles to consider would be the C(ring)-C(carbonyl)-O-C(isopropyl) and C(ring)-O-C(methyl) angles. Due to steric hindrance, it is expected that the most stable conformer will have the bulky isopropyl and methoxy groups oriented to minimize steric clash.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule. fao.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating methoxy group and the iodine atom. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 2: Frontier Molecular Orbital (FMO) Data and Global Reactivity Descriptors (Illustrative)

ParameterFormulaTypical Value (eV)
E(HOMO)-~ -6.5
E(LUMO)-~ -1.5
HOMO-LUMO GapE(LUMO) - E(HOMO)~ 5.0
Electronegativity (χ)-(E(HOMO) + E(LUMO))/2~ 4.0
Chemical Hardness (η)(E(LUMO) - E(HOMO))/2~ 2.5
Electrophilicity Index (ω)χ² / (2η)~ 3.2

Note: This table is illustrative. The values are representative for a substituted aromatic ester and would need to be calculated specifically for this compound.

Theoretical Spectroscopic Predictions and Validation

Computational methods can predict various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

For ¹H and ¹³C NMR spectra, the chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. pitt.eduacs.org The calculated shifts for this compound would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the isopropyl protons, with their chemical shifts influenced by the electronic environment created by the substituents.

Similarly, theoretical IR spectra can be obtained from frequency calculations performed after geometry optimization. The calculated vibrational frequencies correspond to the various bond stretching and bending modes within the molecule. For this compound, characteristic peaks would be expected for the C=O stretch of the ester, the C-O stretches, and various vibrations of the substituted benzene (B151609) ring.

Quantitative Structure-Property Relationship (QSPR) Studies (if applicable)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a particular physical, chemical, or biological property. researchgate.net For a class of compounds like benzoate (B1203000) esters, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention time based on calculated molecular descriptors.

While no specific QSPR studies involving this compound have been identified, it is a candidate for inclusion in such a study. Molecular descriptors for this compound, such as its molecular weight, volume, surface area, and electronic properties (dipole moment, HOMO/LUMO energies), could be calculated and used to build predictive models for the properties of other related benzoate esters.

Reactions Involving the Aromatic Iodide Moiety

The carbon-iodine bond in this compound is the most reactive site for transformations involving the aromatic ring. The high polarizability and relatively low bond strength of the C-I bond make it an excellent substrate for a range of reactions, particularly those catalyzed by transition metals.

Transition Metal-Catalyzed Cross-Coupling Reactions

Aryl iodides are highly valued substrates in transition metal-catalyzed cross-coupling reactions due to their high reactivity, which often allows for milder reaction conditions compared to their bromide or chloride counterparts. While specific studies on this compound are not extensively documented, the reactivity of the closely related methyl 5-iodo-2-methoxybenzoate serves as an excellent proxy for understanding its behavior in these transformations. The electronic effects of the isopropyl ester are very similar to the methyl ester, and thus comparable reactivity is expected.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. wikipedia.org this compound is expected to readily participate in Suzuki-Miyaura coupling reactions with various boronic acids or their esters. A typical reaction would involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base to activate the boronic acid. organic-chemistry.orglibretexts.org The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Analogous Aryl Iodide

Coupling PartnerCatalyst SystemBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/WaterIsopropyl 2-methoxybiphenyl-5-carboxylate
4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄DioxaneIsopropyl 2-methoxy-4'-methylbiphenyl-5-carboxylate
Thiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃DMFIsopropyl 2-methoxy-5-(thiophen-2-yl)benzoate

Note: This table represents expected outcomes based on the reactivity of analogous aryl iodides and general Suzuki-Miyaura coupling protocols.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. wikipedia.org This reaction is typically cocatalyzed by palladium and copper salts. wikipedia.org this compound would be an excellent substrate for Sonogashira coupling, reacting with various terminal alkynes under mild conditions. organic-chemistry.orglibretexts.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. libretexts.org

Table 2: Representative Conditions for Sonogashira Coupling of an Analogous Aryl Iodide

Alkyne PartnerCatalyst SystemBaseSolventProduct
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFIsopropyl 2-methoxy-5-(phenylethynyl)benzoate
TrimethylsilylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃AcetonitrileIsopropyl 2-methoxy-5-((trimethylsilyl)ethynyl)benzoate
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIDIPATolueneIsopropyl 5-(3-hydroxyprop-1-yn-1-yl)-2-methoxybenzoate

Note: This table represents expected outcomes based on the reactivity of analogous aryl iodides and general Sonogashira coupling protocols. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org Aryl iodides are particularly reactive in Heck couplings. rsc.org this compound can be expected to react with a variety of alkenes, such as acrylates, styrenes, and other electron-deficient olefins, in the presence of a palladium catalyst and a base. libretexts.orgchim.it The mechanism proceeds via oxidative addition of the aryl iodide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product. libretexts.org

Table 3: Representative Conditions for Heck Reaction of an Analogous Aryl Iodide

Alkene PartnerCatalyst SystemBaseSolventProduct
Methyl acrylatePd(OAc)₂Et₃NDMFMethyl (E)-3-(4-isopropoxycarbonyl-3-methoxyphenyl)acrylate
StyrenePd(PPh₃)₄K₂CO₃AcetonitrileIsopropyl (E)-2-methoxy-5-styrylbenzoate
CyclohexenePdCl₂(dppf)Ag₂CO₃DioxaneIsopropyl 5-(cyclohex-2-en-1-yl)-2-methoxybenzoate

Note: This table represents expected outcomes based on the reactivity of analogous aryl iodides and general Heck reaction protocols.

Formation of Hypervalent Iodine Intermediates

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable reagents in their own right, capable of mediating a wide range of oxidative transformations. researchgate.netfrontiersin.org The presence of an electron-donating methoxy group on the aromatic ring of this compound can facilitate the oxidation of the iodine center. researchgate.net Oxidation with reagents such as peracetic acid or sodium periodate (B1199274) can lead to the formation of iodoso (I(III)) or iodyl (I(V)) species, respectively. These hypervalent iodine intermediates can then be used in situ or isolated for subsequent reactions. For instance, the corresponding iodosylbenzene derivative could act as an oxygen transfer agent, while the iodylbenzene derivative could perform more vigorous oxidations. The ortho-methoxy group may also play a role in stabilizing the hypervalent iodine species through intramolecular coordination. nih.gov

Nucleophilic Substitution at the Iodine Center

Direct nucleophilic substitution at the iodine center of an aryl iodide is not a common reaction pathway under standard conditions. However, in the context of certain organometallic processes or under radical conditions, transformations that result in the formal substitution of the iodide can occur. For example, in some catalytic cycles, a nucleophile might first coordinate to the metal center before being transferred to the aromatic ring.

Transformations of the Isopropyl Ester Functional Group

The isopropyl ester group of this compound is subject to reactions typical of carboxylic acid esters, although its reactivity can be influenced by the steric bulk of the isopropyl group.

Hydrolysis and Saponification

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to 5-iodo-2-methoxybenzoic acid and isopropanol (B130326). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of isopropanol. The steric hindrance from the isopropyl group and the ortho-methoxy group may slow down the rate of hydrolysis compared to less hindered esters.

Saponification (Base-Mediated Hydrolysis): The saponification of this compound with a strong base, such as sodium hydroxide (B78521), will yield the corresponding carboxylate salt (sodium 5-iodo-2-methoxybenzoate) and isopropanol. arkat-usa.org This reaction is generally irreversible due to the formation of the resonance-stabilized carboxylate anion. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. Despite the steric hindrance, saponification of hindered esters can often be achieved, sometimes requiring more forcing conditions like higher temperatures or stronger bases. arkat-usa.org

Table 4: General Conditions for Hydrolysis of this compound

Reaction TypeReagentsSolventProduct
Acid-Catalyzed HydrolysisH₂SO₄ (cat.), H₂ODioxane/Water5-iodo-2-methoxybenzoic acid
SaponificationNaOHEthanol/WaterSodium 5-iodo-2-methoxybenzoate

Note: This table outlines general conditions for ester hydrolysis.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.comyoutube.comyoutube.com This reaction can be catalyzed by either an acid or a base. For this compound, transesterification with a different alcohol, such as methanol (B129727) or ethanol, would lead to the formation of the corresponding methyl or ethyl ester and isopropanol. researchgate.net To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess. The steric bulk of the isopropyl group can make transesterification more challenging compared to methyl or ethyl esters, potentially requiring more forcing conditions or specialized catalysts. researchgate.net

Table 5: Representative Conditions for Transesterification

Reactant AlcoholCatalystProduct
MethanolH₂SO₄ (cat.)Methyl 5-iodo-2-methoxybenzoate
EthanolNaOEt (cat.)Ethyl 5-iodo-2-methoxybenzoate
Benzyl alcoholTi(OiPr)₄Benzyl 5-iodo-2-methoxybenzoate

Note: This table illustrates potential transesterification reactions.

Reduction to Alcohol or Aldehyde Derivatives

The reduction of the ester functionality in this compound to either an alcohol or an aldehyde represents a key transformation for accessing a different class of derivatives. While specific studies on the reduction of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from established principles of ester reduction and studies on analogous systems.

The reduction of aromatic esters to primary alcohols is a fundamental transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose, typically proceeding via a two-step mechanism involving nucleophilic attack of a hydride, elimination of the alkoxy group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. libretexts.orgambeed.com Less reactive hydrides, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of esters under standard conditions. commonorganicchemistry.com Other reagents like diisobutylaluminum hydride (DIBAL-H) can, under controlled temperature conditions (typically -78 °C), selectively reduce esters to aldehydes. commonorganicchemistry.com The use of borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂) also provides a method for reducing aromatic esters to alcohols, often requiring longer reaction times compared to their aliphatic counterparts. commonorganicchemistry.com A more recent development involves the use of aminodiborane (μ-NH₂B₂H₅), generated in situ from iodine and ammonia (B1221849) borane, for the efficient reduction of esters to alcohols. rsc.org

The selective synthesis of the corresponding aldehyde, (5-iodo-2-methoxyphenyl)methanol, from this compound would likely require carefully controlled conditions to prevent over-reduction. The synthesis of the structurally related compound, 5-iodovanillin (B1580916) (4-hydroxy-3-iodo-5-methoxybenzaldehyde), from vanillin (B372448) demonstrates the feasibility of having an aldehyde functionality on a similarly substituted aromatic ring. pierpalab.comprepchem.commdma.ch This suggests that the electronic environment provided by the iodo and methoxy groups is compatible with the aldehyde functional group.

Below is a table summarizing common reducing agents for the transformation of aromatic esters to alcohols or aldehydes, which would be applicable to this compound.

ReagentProductTypical ConditionsReference
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholTHF or Et₂O, 0 °C to reflux libretexts.orgcommonorganicchemistry.com
Diisobutylaluminum Hydride (DIBAL-H)AldehydeToluene or CH₂Cl₂, -78 °C commonorganicchemistry.com
Borane-Dimethyl Sulfide (BH₃-SMe₂)Primary AlcoholTHF, reflux commonorganicchemistry.com
Aminodiborane (μ-NH₂B₂H₅)Primary AlcoholStoichiometric variation of I₂ and NH₃BH₃ rsc.org

Influence of the Methoxy Group on Aromatic Reactivity and Regioselectivity

This electron-donating nature increases the electron density at the ortho and para positions relative to the methoxy group. In the case of this compound, the positions ortho (C-3) and para (C-6) to the methoxy group are activated. This activation can influence the reactivity in reactions such as electrophilic aromatic substitution, should the existing substituents permit such a reaction.

In the context of nucleophilic aromatic substitution, the electron-donating methoxy group would generally deactivate the ring towards attack by nucleophiles. However, in specific contexts, such as copper-catalyzed reactions, the presence of a methoxy group ortho to a halogen has been observed to influence the reaction outcome. For instance, in copper-catalyzed reactions of substituted iodo- and bromo-benzenes with sodium methoxide, the presence of an ortho-methoxy group was found to increase the extent of competitive reductive dehalogenation. rsc.org This suggests that the methoxy group can play a role in stabilizing intermediates or transition states in certain catalytic cycles.

Furthermore, the methoxy group can influence the reactivity of the adjacent ester group through steric hindrance. The ortho-methoxy group can restrict the rotation of the ester group and may influence its conformation, which in turn could affect the accessibility of the carbonyl carbon to incoming nucleophiles during reactions like hydrolysis or reduction.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

Kinetic Studies: Kinetic analysis would provide crucial information about the rate of a reaction and its dependence on the concentration of reactants and catalysts. For instance, in a reduction reaction, monitoring the disappearance of the starting ester or the appearance of the alcohol or aldehyde product over time under various concentrations of the reducing agent would allow for the determination of the reaction order with respect to each component. This data helps in formulating a rate law, which is a cornerstone of any proposed mechanism. For example, a first-order dependence on both the ester and the reducing agent would suggest a bimolecular rate-determining step.

Spectroscopic Probes: Spectroscopic methods are indispensable for identifying reactants, products, and any intermediate species that may be formed during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the progress of a reaction. For the reduction of this compound, one could monitor the disappearance of the signals corresponding to the isopropyl and ester carbonyl groups and the appearance of new signals for the benzylic protons of the alcohol or the aldehydic proton. In-situ NMR studies, where the reaction is monitored directly in the NMR tube, can be particularly insightful for detecting transient intermediates. beilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for monitoring changes in functional groups. The strong carbonyl (C=O) stretch of the ester group (typically around 1720-1700 cm⁻¹) would disappear upon reduction, while a broad O-H stretch (around 3500-3200 cm⁻¹) would appear for the alcohol product. For the aldehyde, a characteristic C-H stretch (around 2850 and 2750 cm⁻¹) and a C=O stretch (around 1715-1695 cm⁻¹) would be observable.

Mass Spectrometry (MS): MS can be used to identify the products and intermediates by their mass-to-charge ratio. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be suitable for analyzing the reaction mixture and confirming the molecular weights of the species involved.

By combining these kinetic and spectroscopic approaches, a detailed mechanistic picture for the reactions of this compound can be constructed, providing insights into the transition states and intermediates that govern its chemical transformations.

Conclusion

Isopropyl 5-iodo-2-methoxybenzoate is a chemical compound of significant interest in organic synthesis. Its structural features, particularly the reactive aryl iodide bond, render it a versatile building block for a wide range of chemical transformations. The ability to undergo various cross-coupling reactions makes it a valuable precursor for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. Further research into the reactivity and applications of this and related halogenated benzoate (B1203000) derivatives will undoubtedly continue to enrich the field of organic chemistry.

Applications of Isopropyl 5 Iodo 2 Methoxybenzoate in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Carbon-Carbon Bond Formation

The carbon-iodine bond is the most reactive among carbon-halogen bonds in many catalytic cycles, making iodoarenes, such as Isopropyl 5-iodo-2-methoxybenzoate, preferred substrates for reactions that form new carbon-carbon bonds. This compound is an ideal candidate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Key C-C bond-forming reactions where this compound can be employed include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a biaryl structure. google.comwikipedia.org The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. wikipedia.org Given the high reactivity of aryl iodides, the coupling of this compound would proceed under mild conditions with high efficiency, tolerating the ester and methoxy (B1213986) functional groups. Research on the structurally similar methyl 3-iodo-4-methoxybenzoate has demonstrated successful Suzuki coupling with sterically hindered arylboronic esters, highlighting the utility of such scaffolds in synthesizing complex biaryls. rsc.org

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, creating an arylethyne. nih.govchemicalbook.com It is co-catalyzed by palladium and copper complexes and requires a mild base. nih.govnih.gov The Sonogashira reaction is exceptionally useful for synthesizing conjugated enynes and arylalkynes, which are common motifs in natural products and organic materials. nih.gov The reactivity of the C-I bond in this compound allows for efficient coupling under standard or copper-free Sonogashira conditions. chemicalbook.comnih.gov

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene, typically with high trans selectivity. researchgate.netgoogleapis.com This palladium-catalyzed reaction is a powerful method for the arylation of olefins. The high functional group tolerance of the Heck reaction means that the ester and methoxy groups on the this compound ring would remain intact during the transformation. googleapis.com Both intermolecular and intramolecular Heck reactions are widely used in the synthesis of complex molecules.

The following table summarizes the potential applications of this compound in these key cross-coupling reactions.

Table 1: Carbon-Carbon Bond Formation Reactions

Reaction Coupling Partner Catalyst System (Typical) Resulting Structure
Suzuki-Miyaura Coupling R-B(OH)₂ Pd(PPh₃)₄, Base (e.g., Na₂CO₃) Aryl-R
Sonogashira Coupling R-C≡CH PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) Aryl-C≡C-R

Utilization as a Precursor for Novel Hypervalent Iodine Reagents

Hypervalent iodine compounds are non-toxic, easy to handle, and exhibit low toxicity, making them attractive alternatives to heavy metal-based oxidants. researchgate.net Reagents such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are widely used for selective oxidations. nih.govresearchgate.net A key advancement in this area is the development of catalytic systems where the active hypervalent iodine(V) species is generated in situ from an iodoarene precursor using a terminal oxidant like Oxone®. rsc.orgresearchgate.net

Research has shown that 2-iodobenzamides are effective catalysts for alcohol oxidation. nih.govresearchgate.net Specifically, a study on N-isopropyliodobenzamides revealed that the presence of an electron-donating group, such as a methoxy group at the 5-position, significantly enhances the catalytic activity. nih.gov2-Iodo-N-isopropyl-5-methoxybenzamide , a compound structurally very similar to this compound, was identified as a highly reactive and environmentally benign catalyst for the oxidation of a wide range of alcohols to their corresponding carbonyl compounds. nih.govresearchgate.net

The high reactivity is attributed to the rapid oxidation of the trivalent iodine precursor to the active pentavalent species, a process accelerated by the electron-donating methoxy group. nih.govresearchgate.net This suggests that this compound could similarly function as an excellent precursor for generating a potent hypervalent iodine(V) oxidant. Upon oxidation with an agent like Oxone®, it would form an "isopropyl 5-iodyl-2-methoxybenzoate" species, capable of performing a variety of oxidative transformations.

Table 2: Catalytic Oxidation of Alcohols using a Related 5-Methoxy-2-iodobenzamide System

Substrate (Alcohol) Product (Carbonyl Compound) Catalyst Co-oxidant Yield
Benzhydrol Benzophenone 2-Iodo-N-isopropyl-5-methoxybenzamide Oxone® Excellent
1-Phenylethanol Acetophenone 2-Iodo-N-isopropyl-5-methoxybenzamide Oxone® Excellent
Cinnamyl alcohol Cinnamaldehyde 2-Iodo-N-isopropyl-5-methoxybenzamide Oxone® Good
1-Octanol Octanoic Acid 2-Iodo-N-isopropyl-5-methoxybenzamide Oxone® Good

(Data derived from studies on the analogous N-isopropylamide compound) nih.govresearchgate.net

Incorporation into Complex Molecular Architectures

The synthesis of complex molecules, particularly natural products, often relies on the strategic assembly of highly functionalized building blocks. This compound represents such a building block, possessing three distinct functional handles that can be manipulated in a controlled sequence.

While specific examples of the direct incorporation of this compound into a total synthesis are not prominently featured in readily accessible literature, its potential is evident from its structure:

The Aryl Iodide: As established, this group is a prime site for cross-coupling reactions, allowing for the attachment of complex alkyl, alkenyl, or aryl fragments.

The Isopropyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amide bonds, larger esters, or other functionalities. It can also be reduced to a primary alcohol.

The Methoxy Group: This electron-donating group influences the reactivity of the aromatic ring and can potentially be cleaved to reveal a phenol, providing another site for functionalization.

A plausible synthetic strategy would involve an initial cross-coupling reaction at the iodine position, followed by modification of the ester group to extend the molecular framework. This sequential functionalization makes the compound a potentially valuable starting material for the synthesis of poly-substituted aromatic cores found in various biologically active molecules.

Applications in Heterocyclic Synthesis

Heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. The strategic arrangement of functional groups in this compound makes it a promising precursor for the synthesis of various heterocyclic systems, particularly those containing oxygen.

The ortho-iodo-ester motif is a classic starting point for constructing fused ring systems. For example, a common strategy for synthesizing benzofurans involves a domino reaction sequence that begins with a Sonogashira coupling of an ortho-iodo-phenol derivative with a terminal alkyne, followed by an intramolecular cyclization.

Although direct literature examples starting from this compound are scarce, its potential can be illustrated by analogy. If the methoxy group were first converted to a hydroxyl group, the resulting 2-hydroxy-5-iodo-benzoate would be an excellent substrate for such transformations. A Sonogashira coupling would install an alkyne, which could then undergo an intramolecular cyclization (e.g., a 5-exo-dig cyclization) to furnish a substituted benzofuran (B130515) core. The ester functionality would remain as a handle for further elaboration of the resulting heterocyclic product. This latent potential for intramolecular cyclization reactions makes it a valuable, though perhaps underutilized, building block for heterocyclic chemistry.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

In contrast, a closely related compound, 2-Iodo-N-isopropyl-5-methoxybenzamide, has been the subject of more extensive investigation. beilstein-journals.orgresearchgate.netnih.govnih.govx-mol.com Research has demonstrated its effectiveness as a highly reactive and environmentally benign catalyst for the oxidation of alcohols. beilstein-journals.orgresearchgate.netnih.govnih.govx-mol.com This body of work on a structurally similar molecule provides a foundational platform from which to hypothesize the potential reactivity and applications of Isopropyl 5-iodo-2-methoxybenzoate. The key difference lies in the functional group attached to the carbonyl: an isopropyl ester in the target compound versus an N-isopropyl amide in the studied catalyst. This distinction is crucial and will likely lead to different chemical behaviors.

Identification of Unexplored Reactivity and Transformation Pathways

The chemical structure of this compound, featuring an iodo-substituted aromatic ring, a methoxy (B1213986) group, and an isopropyl ester, suggests a variety of unexplored transformation pathways.

Table 1: Potential Unexplored Reactions for this compound

Reaction TypePotential Reagents and ConditionsExpected Outcome
Cross-Coupling Reactions Palladium or copper catalysts with various coupling partners (boronic acids, amines, alkynes)Formation of new carbon-carbon and carbon-heteroatom bonds at the iodo position.
Hypervalent Iodine Chemistry Oxidation to form hypervalent iodine reagents.Potential for use in novel oxidation reactions, similar to related iodoarenes.
Ester Group Transformations Hydrolysis, transesterification, amidation.Synthesis of a diverse range of derivatives with varied applications.
Photochemical Reactions Irradiation with UV or visible light.Potential for novel radical-based transformations.

The ortho-methoxy group can be expected to exert a significant electronic and steric influence on these potential reactions, offering opportunities for regioselective transformations. The interplay between the ester and iodo functionalities under various reaction conditions remains a fertile ground for investigation.

Prospective Development of Green Chemical Syntheses

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, provide a valuable framework for future research involving this compound. epa.gov

Future synthetic strategies should prioritize:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Exploring the use of water, supercritical fluids, or biodegradable solvents to replace traditional volatile organic compounds.

Catalytic Reactions: Developing catalytic cycles for transformations involving this compound to minimize waste and energy consumption. For instance, developing a recyclable catalytic system for cross-coupling reactions would be a significant advancement.

Renewable Feedstocks: Investigating the synthesis of the parent molecule or its precursors from renewable resources.

Drawing parallels from the research on 2-Iodo-N-isopropyl-5-methoxybenzamide, which is highlighted as an environmentally benign catalyst, future work on this compound could focus on its potential as a recyclable catalyst or intermediate in green oxidation processes. beilstein-journals.orgresearchgate.netnih.govnih.gov

Opportunities for Advanced Computational and Spectroscopic Investigations

The lack of experimental data on this compound makes it an ideal candidate for in-depth computational and spectroscopic studies.

Computational Chemistry:

Density Functional Theory (DFT) Calculations: Can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. This can help in understanding the influence of the methoxy and isopropyl ester groups on the reactivity of the C-I bond.

Reaction Pathway Modeling: Can be used to explore the feasibility and mechanisms of the potential reactions outlined in section 7.2, guiding future experimental work.

Spectroscopic Analysis:

Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, providing a detailed picture of the molecular structure.

X-ray Crystallography: If a crystalline form can be obtained, single-crystal X-ray diffraction would provide the definitive solid-state structure, including bond lengths and angles.

Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the elemental composition and to study fragmentation patterns, which can provide insights into the molecule's stability and bonding.

These advanced investigations would not only fill the current knowledge gap but also provide a solid foundation for the rational design of future experiments and applications for this compound.

Q & A

Q. What are the common synthetic routes for Isopropyl 5-iodo-2-methoxybenzoate, and how can reaction parameters be optimized for higher yields?

The synthesis of this compound typically involves iodination of a methoxybenzoate precursor. For example, methyl 5-iodo-2-methoxybenzoate (a closely related compound) is synthesized via coupling reactions using palladium catalysts or direct iodination under controlled conditions . Optimization strategies include:

  • Catalyst selection : Palladium-based catalysts improve regioselectivity and yield in cross-coupling reactions.
  • Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions during iodination.
  • Solvent choice : Polar aprotic solvents like DMF enhance reagent solubility and reaction efficiency.
    Post-synthesis, GC-MS is recommended for intermediate validation .

Q. What purification techniques are effective for isolating this compound from isomer byproducts?

Recrystallization is a key method for purification, particularly when isomers (e.g., 3-iodo vs. 5-iodo derivatives) are present. Evidence suggests using acetic acid or isopropyl alcohol as recrystallization solvents to improve purity . Challenges arise due to similar solubility profiles of isomers; iterative recrystallization or column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) may be required for complete separation.

Q. What safety protocols and storage conditions are critical for handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or handling.
  • Storage : Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in the iodination of isopropyl 2-methoxybenzoate precursors?

Density Functional Theory (DFT) calculations can model electrophilic aromatic substitution pathways to identify preferred iodination sites. Key factors include:

  • Electron-donating groups : The methoxy group directs iodination to the para position (C5) due to resonance stabilization.
  • Steric effects : Bulky isopropyl ester groups may influence accessibility to certain positions.
    Computational tools like Gaussian or ORCA provide insights into transition states and activation energies, aiding in reaction design .

Q. Which analytical techniques are most robust for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns and ester functionality.
  • X-ray Crystallography : Resolves crystal structure and validates regiochemistry (using SHELXL for refinement) .
  • Mass Spectrometry (GC-MS/EI) : Confirms molecular weight and detects impurities (<1% detection limit) .

Q. How is this compound utilized as an intermediate in antimalarial drug development?

This compound serves as a precursor in synthesizing acridone derivatives with antimalarial activity. Critical steps include:

  • Functionalization : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the iodine site.
  • Hydrolysis : Conversion of the ester to a carboxylic acid for further derivatization.
    Reaction monitoring via TLC and HPLC ensures intermediate purity before downstream steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.